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Compound of Interest

Compound Name: N-(4-Methoxybenzyl)aniline

Cat. No.: B3023624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance

(NMR) chemical shifts for N-(4-methoxybenzyl)aniline. The data presented is crucial for the

structural elucidation and characterization of this compound, which serves as a significant

scaffold in medicinal chemistry and materials science. This document outlines the

experimentally observed chemical shifts, provides a detailed experimental protocol for data

acquisition, and includes a structural diagram for clear atom-to-signal correlation.

Chemical Structure and Carbon Numbering
The chemical structure of N-(4-methoxybenzyl)aniline is depicted below. A systematic

numbering of the carbon atoms is provided to facilitate the assignment of the 13C NMR signals.
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Caption: Chemical structure of N-(4-methoxybenzyl)aniline with carbon atom numbering.

Tabulated 13C NMR Chemical Shift Data
The following table summarizes the reported 13C NMR chemical shifts for N-(4-
methoxybenzyl)aniline. The data has been compiled from independent studies to provide a

comprehensive overview. All spectra were recorded in deuterated chloroform (CDCl3) as the

solvent.
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Carbon Atom Assignment
Chemical Shift (δ) in ppm
(Study 1)[1]

Chemical Shift (δ) in ppm
(Study 2)[2]

C4 (C-O) 158.5 159.06

C1' (C-N) 147.9 148.39

C1 131.1 131.61

C2'/C6' 128.9 129.41

C3/C5 128.4 128.94

C4' 117.1 117.61

C2/C6 113.6 114.21

C3'/C5' 112.5 113.01

C8 (OCH3) 54.9 55.39

C7 (CH2) 47.4 47.87

Experimental Protocol for 13C NMR Spectroscopy
The following section details a representative experimental protocol for the acquisition of a 13C

NMR spectrum of N-(4-methoxybenzyl)aniline, based on the cited literature.[1][2]

Sample Preparation
Sample Weighing: Accurately weigh approximately 10-20 mg of N-(4-
methoxybenzyl)aniline.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl3). The CDCl3 should contain a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Transfer: Transfer the solution to a 5 mm NMR tube.

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If

necessary, gently warm the sample or use a vortex mixer.
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NMR Spectrometer and Parameters
Spectrometer: The data presented was acquired on a 400 MHz NMR spectrometer,

corresponding to a 13C frequency of 101 MHz.[1][2]

Nucleus: 13C

Solvent: CDCl3

Temperature: Standard probe temperature (typically 298 K).

Acquisition Parameters:

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on

Bruker instruments).

Spectral Width: Approximately 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei.

Number of Scans: 128 to 1024 scans, depending on the sample concentration, to achieve

an adequate signal-to-noise ratio.

Data Processing
Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the

Free Induction Decay (FID) followed by Fourier transformation.

Phasing: Manually or automatically phase correct the resulting spectrum.

Baseline Correction: Apply a baseline correction to the spectrum.

Referencing: Reference the spectrum to the residual solvent peak of CDCl3 at 77.16 ppm or

to the TMS signal at 0.00 ppm.

Peak Picking: Identify and list the chemical shifts of all observed peaks.
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Logical Workflow for Spectral Analysis
The process of obtaining and interpreting the 13C NMR spectrum of N-(4-
methoxybenzyl)aniline can be visualized as a logical workflow.
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Caption: Workflow for 13C NMR analysis of N-(4-methoxybenzyl)aniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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